Cas no 321371-32-8 (4-Oxazolecarboxylic acid, 2-(chloromethyl)-5-methyl-, methyl ester)

4-Oxazolecarboxylic acid, 2-(chloromethyl)-5-methyl-, methyl ester structure
321371-32-8 structure
Product Name:4-Oxazolecarboxylic acid, 2-(chloromethyl)-5-methyl-, methyl ester
CAS No:321371-32-8
MF:C7H8ClNO3
MW:189.596321105957
CID:1449323
PubChem ID:15515595
Update Time:2025-11-01

4-Oxazolecarboxylic acid, 2-(chloromethyl)-5-methyl-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-Oxazolecarboxylic acid, 2-(chloromethyl)-5-methyl-, methyl ester
    • EN300-7845334
    • METHYL 2-(CHLOROMETHYL)-5-METHYL-1,3-OXAZOLE-4-CARBOXYLATE
    • 321371-32-8
    • methyl2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate
    • 2-(Chloromethyl)-5-methyl-4-oxazolecarboxylic acid methyl ester
    • DB-133815
    • SCHEMBL17162432
    • Inchi: 1S/C7H8ClNO3/c1-4-6(7(10)11-2)9-5(3-8)12-4/h3H2,1-2H3
    • InChI Key: KNLIHCMBKFKMBO-UHFFFAOYSA-N
    • SMILES: ClCC1=NC(C(=O)OC)=C(C)O1

Computed Properties

  • Exact Mass: 189.01934
  • Monoisotopic Mass: 189.0192708g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.33

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Additional information on 4-Oxazolecarboxylic acid, 2-(chloromethyl)-5-methyl-, methyl ester

Research Briefing on 4-Oxazolecarboxylic acid, 2-(chloromethyl)-5-methyl-, methyl ester (CAS: 321371-32-8)

The compound 4-Oxazolecarboxylic acid, 2-(chloromethyl)-5-methyl-, methyl ester (CAS: 321371-32-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This oxazole derivative serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting infectious diseases and cancer. Recent studies have highlighted its potential as a building block for novel antimicrobial and antitumor agents, leveraging its unique chemical properties and reactivity.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 4-Oxazolecarboxylic acid, 2-(chloromethyl)-5-methyl-, methyl ester as a precursor for the development of small-molecule inhibitors targeting bacterial efflux pumps. The study demonstrated that derivatives of this compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, with minimal cytotoxicity to human cells. The chloromethyl group at the 2-position was identified as a critical moiety for enhancing binding affinity to the efflux pump proteins.

Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where this oxazole derivative was utilized in the synthesis of novel kinase inhibitors. The researchers employed a structure-activity relationship (SAR) approach to modify the ester functionality, leading to compounds with improved selectivity for specific cancer-related kinases. Molecular docking studies revealed that the methyl ester group plays a crucial role in stabilizing interactions with the ATP-binding site of the target kinases.

The pharmaceutical industry has also shown growing interest in this compound, as evidenced by recent patent filings. A 2024 patent application by a major biopharmaceutical company disclosed a series of antiviral agents derived from 4-Oxazolecarboxylic acid, 2-(chloromethyl)-5-methyl-, methyl ester. These agents demonstrated promising activity against RNA viruses, including SARS-CoV-2 variants, by interfering with viral replication machinery. The patent highlights the compound's potential as a scaffold for broad-spectrum antiviral development.

From a synthetic chemistry perspective, recent methodological improvements have enhanced the efficiency of producing this oxazole derivative. A 2023 paper in Organic Process Research & Development described a scalable, green chemistry approach that reduces the use of hazardous reagents while maintaining high yield and purity. This advancement addresses previous challenges in large-scale production, making the compound more accessible for research and development purposes.

Looking forward, the unique structural features of 4-Oxazolecarboxylic acid, 2-(chloromethyl)-5-methyl-, methyl ester continue to inspire innovative applications in drug discovery. Current research directions include its incorporation into PROTACs (proteolysis targeting chimeras) for targeted protein degradation and its use in developing covalent inhibitors for challenging therapeutic targets. The compound's versatility and demonstrated biological activities position it as a valuable tool in the medicinal chemist's arsenal for addressing unmet medical needs.

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